molecular formula C16H15NO5 B2859004 4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid CAS No. 5851-60-5

4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No.: B2859004
CAS No.: 5851-60-5
M. Wt: 301.298
InChI Key: VDRCYWMUKDHZJI-UHFFFAOYSA-N
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Description

4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H15NO5. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid core substituted with a methoxyphenoxyacetyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme-catalyzed reactions and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: Similar structure but with chloro substituents.

    2-(((2-Methoxyphenoxy)acetyl)amino)benzoic acid: Positional isomer with similar functional groups.

Uniqueness

4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxyacetyl group contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-4-2-3-5-14(13)22-10-15(18)17-12-8-6-11(7-9-12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRCYWMUKDHZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974068
Record name 4-[2-(2-Methoxyphenoxy)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5851-60-5
Record name 4-[2-(2-Methoxyphenoxy)acetamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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